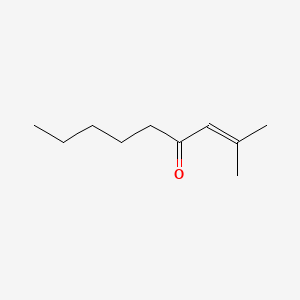
2-Methylnon-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnon-2-en-4-one is an organic compound with the molecular formula C₁₀H₁₈O and a molecular weight of 154.2493 g/mol . It is also known by other names such as 2-Methyl-2-nonen-4-one . This compound is characterized by its ketone functional group and a double bond located at the second carbon atom in the nonane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-2-en-4-one typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 2-pentanone and isobutyraldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate that subsequently undergoes condensation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylnon-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X₂).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated alkanes or alkenes.
Applications De Recherche Scientifique
2-Methylnon-2-en-4-one has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylnon-2-en-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The double bond in the compound also allows for potential interactions with nucleophiles and electrophiles, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nonen-4-one: Similar structure but lacks the methyl group at the second carbon.
2-Methyl-2-octen-4-one: Similar structure but with a shorter carbon chain.
2-Methyl-2-decen-4-one: Similar structure but with a longer carbon chain.
Uniqueness
2-Methylnon-2-en-4-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
2903-23-3 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-methylnon-2-en-4-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-10(11)8-9(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
LVVHLEIGMGTYJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


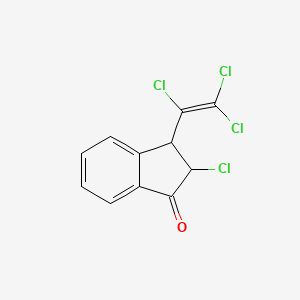
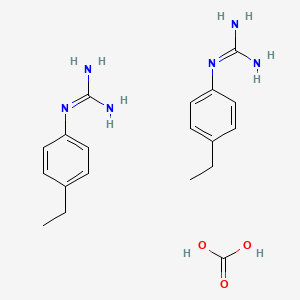
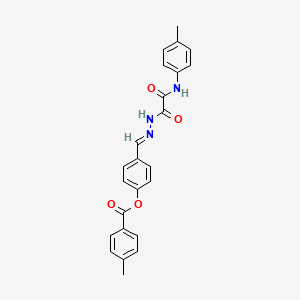


![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
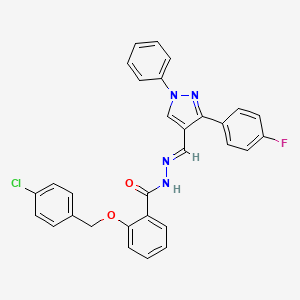
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

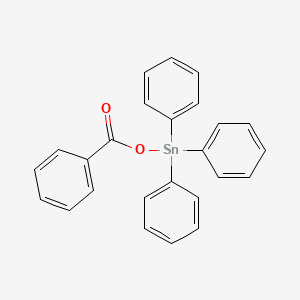
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
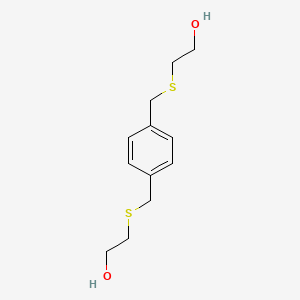

![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
